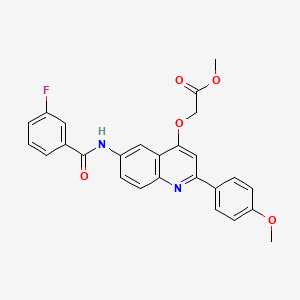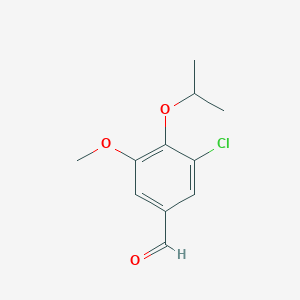
Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate is a useful research compound. Its molecular formula is C26H21FN2O5 and its molecular weight is 460.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Fluorophores
Research into novel stable fluorophores, such as 6-methoxy-4-quinolone derivatives, demonstrates their potential in biomedical analysis due to their strong fluorescence across a wide pH range in aqueous media. These compounds exhibit high stability to light and heat, making them suitable as fluorescent labeling reagents for detecting carboxylic acids. Such characteristics suggest that derivatives similar to Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate could be applied in labeling and detection techniques in biochemical research (Hirano et al., 2004).
Aldose Reductase Inhibitors
Compounds based on quinoxalinone structures have been synthesized to serve as potent aldose reductase inhibitors, which could be useful in managing diabetic complications. These inhibitors combine antioxidant activity with their inhibitory action, suggesting that derivatives of this compound might have applications in therapeutic strategies against oxidative stress-related disorders (Qin et al., 2015).
Metal Ion Sensors
Quinoline derivatives have been investigated for their potential as chemosensors, with specific focus on the detection of metal ions such as Zn(2+) in biological and environmental samples. These sensors exhibit significant fluorescence enhancement upon binding with metal ions, indicating potential applications for this compound derivatives in monitoring and studying metal ion dynamics in various contexts (Li et al., 2014).
Neurological Disorder Treatments
The synthesis and evaluation of tetracyclic quinoxaline derivatives have identified compounds with multifunctional activity, including binding affinity to serotonin and dopamine receptors, indicating their potential in treating neuropsychiatric and neurological disorders. This suggests that structural analogs of this compound could be explored as drug candidates for these conditions (Li et al., 2014).
Antimalarial Activity
Research on quinoline derivatives has also focused on their antimalarial activity. Structural optimization has led to compounds with potent efficacy against Plasmodium berghei, including resistant strains. This highlights the potential for this compound analogs to contribute to antimalarial drug development (Werbel et al., 1986).
Eigenschaften
IUPAC Name |
methyl 2-[6-[(3-fluorobenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-32-20-9-6-16(7-10-20)23-14-24(34-15-25(30)33-2)21-13-19(8-11-22(21)29-23)28-26(31)17-4-3-5-18(27)12-17/h3-14H,15H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDBHDCCMOAGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)F)C(=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(dimethylamino)phenyl]-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2533825.png)
![N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-[(2-oxo-2-phenylethyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533827.png)
![2-methyl-N-(thiophen-2-ylmethyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2533828.png)


![2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2533831.png)
![4,11,13-trimethyl-6-(4-pyridin-2-ylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2533834.png)

![3-tert-butyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2533837.png)
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2533840.png)
![(E)-4-(Dimethylamino)-N-[(1,2-dimethylindol-5-yl)methyl]but-2-enamide](/img/structure/B2533842.png)
![3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2533843.png)
![N,6-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2533844.png)
